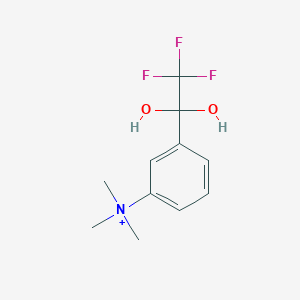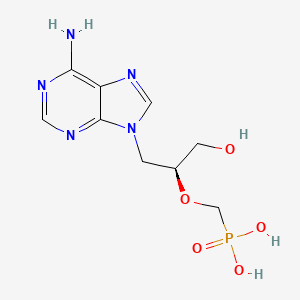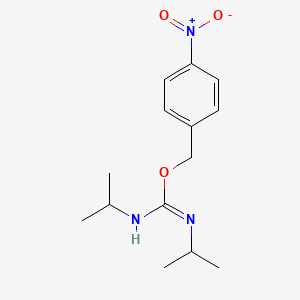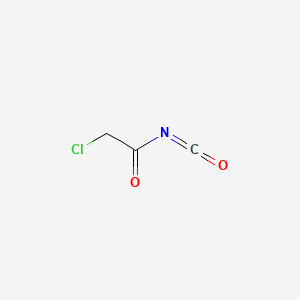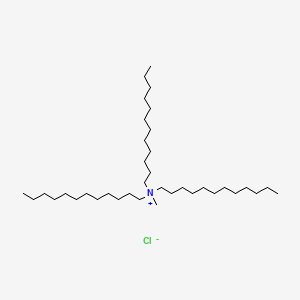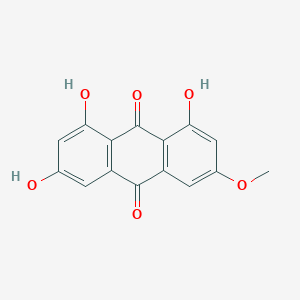
2-Bromoallyl alcohol
描述
2-溴-2-丙烯-1-醇,也称为2-溴丙-2-烯-1-醇,是一种属于溴代醇类别的有机化合物。其特点是存在一个溴原子和一个羟基连接到丙烯骨架上。
作用机制
2-溴-2-丙烯-1-醇的作用机制涉及其与各种分子靶标的反应性。溴原子和羟基使该化合物能够参与亲核取代和消除反应。 这些反应会导致新的化学键的形成和现有分子结构的修饰 .
分子靶标和途径:
亲核取代: 溴原子可以被亲核试剂取代,导致形成新的化合物。
消除反应: 该化合物可以发生消除反应,形成烯烃或其他不饱和化合物.
生化分析
Biochemical Properties
2-Bromoprop-2-en-1-ol plays a significant role in biochemical reactions, particularly in the hydrolytic cleavage of carbon-halogen bonds. This reaction is catalyzed by enzymes such as haloalkane dehalogenase, which facilitates the conversion of halogenated aliphatic compounds into primary alcohols, halide ions, and protons . The interaction between 2-Bromoprop-2-en-1-ol and haloalkane dehalogenase is crucial for its biochemical activity, as the enzyme binds to the compound and catalyzes its transformation.
Cellular Effects
The effects of 2-Bromoprop-2-en-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromoprop-2-en-1-ol can affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and the overall cellular response to environmental stressors . Additionally, its impact on cell signaling pathways can alter the behavior of cells, including their growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromoprop-2-en-1-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of haloalkane dehalogenase, leading to the hydrolytic cleavage of the carbon-halogen bond . This enzymatic reaction results in the formation of primary alcohols, halide ions, and protons. The molecular mechanism also involves enzyme inhibition or activation, depending on the concentration and context of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoprop-2-en-1-ol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromoprop-2-en-1-ol can undergo degradation, leading to a decrease in its biochemical activity over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Bromoprop-2-en-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, 2-Bromoprop-2-en-1-ol can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and overall organism health.
Metabolic Pathways
2-Bromoprop-2-en-1-ol is involved in various metabolic pathways, particularly those related to the detoxification of halogenated compounds. The compound interacts with enzymes such as haloalkane dehalogenase, which catalyzes its conversion into primary alcohols, halide ions, and protons . This metabolic pathway is essential for the detoxification process, as it helps to eliminate potentially harmful halogenated compounds from the organism.
Transport and Distribution
The transport and distribution of 2-Bromoprop-2-en-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of 2-Bromoprop-2-en-1-ol is influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-Bromoprop-2-en-1-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects. For example, the presence of 2-Bromoprop-2-en-1-ol in the cytoplasm or nucleus can influence gene expression and cellular metabolism.
准备方法
合成路线和反应条件: 2-溴-2-丙烯-1-醇可以通过烯丙醇的溴化合成。该反应通常涉及在四氯化碳或二氯甲烷等溶剂存在下,将溴添加到烯丙醇中。 反应在低温下进行,以控制所需产物的形成 .
工业生产方法: 在工业环境中,2-溴-2-丙烯-1-醇的生产可能涉及连续流动反应器,以确保一致的产质量和产率。 催化剂和优化反应条件的使用可以提高该过程的效率 .
化学反应分析
反应类型: 2-溴-2-丙烯-1-醇会发生多种化学反应,包括:
氧化: 羟基可以被氧化形成相应的羰基化合物。
还原: 溴原子可以被还原形成相应的醇。
常用试剂和条件:
氧化: 在酸性或碱性条件下,可以使用高锰酸钾或三氧化铬等试剂。
还原: 通常采用氢化铝锂或硼氢化钠等还原剂。
取代: 氢氧根离子或胺等亲核试剂可用于取代反应.
主要形成的产物:
氧化: 形成醛或酮。
还原: 形成伯醇或仲醇。
取代: 形成各种取代醇或醚.
科学研究应用
2-溴-2-丙烯-1-醇在科学研究中具有多种用途:
化学: 它用作合成复杂有机分子的中间体,并作为各种有机反应的试剂。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 正在进行研究以探索其作为药理学剂或药物合成基元的潜力。
相似化合物的比较
2-溴-2-丙烯-1-醇可以与其他溴代醇和卤代醇进行比较:
类似化合物: 2-溴-1-丙醇、1-溴-2-丙醇和3-溴-2-丙烯-1-醇。
总之,2-溴-2-丙烯-1-醇是一种用途广泛的化合物,在科学研究的各个领域都具有重要意义。其独特的化学性质和反应性使其成为化学家、生物学家和工业研究人员的宝贵工具。
属性
IUPAC Name |
2-bromoprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFZNIQPLKQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332227 | |
| Record name | 2-Bromoallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-19-6 | |
| Record name | 2-Propen-1-ol, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoallyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




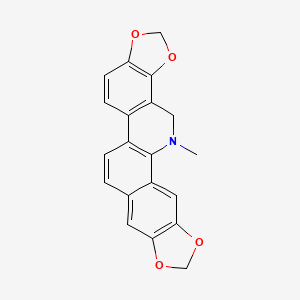

![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)
